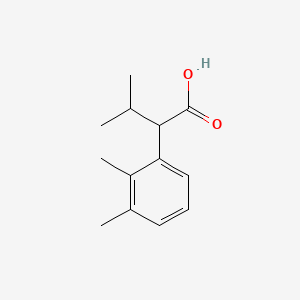
2-(2,3-Dimethylphenyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylphenyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)-3-methylbutanoic acid typically involves the alkylation of a substituted benzene ring followed by carboxylation. One common method is the Friedel-Crafts alkylation, where 2,3-dimethylbenzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride. The resulting alkylated product is then subjected to oxidation and carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dimethylphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethylphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2,3-Dimethylphenyl)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring and its substituents can interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylbenzoic acid: Similar structure but lacks the butanoic acid chain.
3-Methylbutanoic acid: Similar aliphatic chain but lacks the aromatic ring.
2,3-Dimethylphenylacetic acid: Similar aromatic ring but with a different aliphatic chain.
Uniqueness
2-(2,3-Dimethylphenyl)-3-methylbutanoic acid is unique due to the combination of its aromatic and aliphatic components, which confer distinct chemical properties and potential applications. The presence of both hydrophobic and hydrophilic regions allows for versatile interactions in biological and chemical systems.
Propiedades
Número CAS |
6975-04-8 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-(2,3-dimethylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H18O2/c1-8(2)12(13(14)15)11-7-5-6-9(3)10(11)4/h5-8,12H,1-4H3,(H,14,15) |
Clave InChI |
JWGATTNQHJYNSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(C(C)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


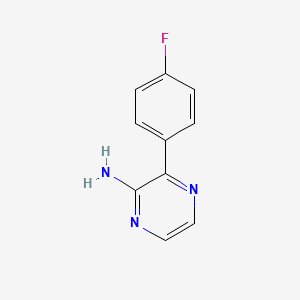
![1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15239773.png)
![5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239783.png)
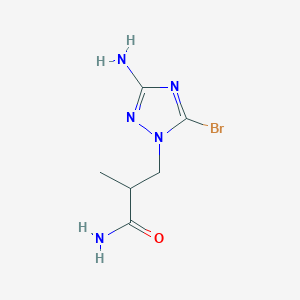
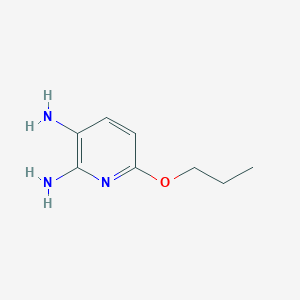


![5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239806.png)

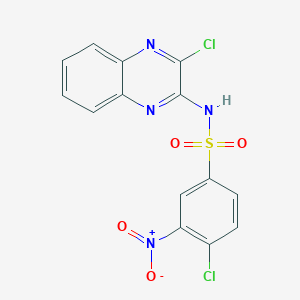
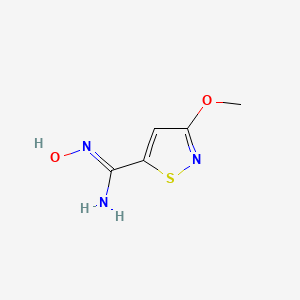
![6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15239824.png)

![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)
